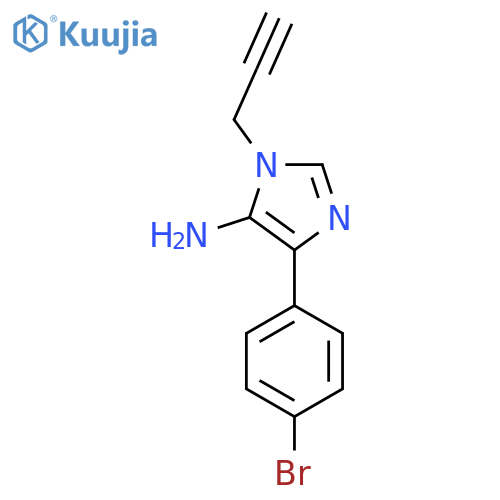Cas no 1247489-90-2 (4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine)

1247489-90-2 structure
商品名:4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine
CAS番号:1247489-90-2
MF:C12H10BrN3
メガワット:276.131901264191
CID:5216400
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine
- A910084
- 5-(4-Bromo-phenyl)-3-prop-2-ynyl-3H-imidazol-4-ylamine
-
- インチ: 1S/C12H10BrN3/c1-2-7-16-8-15-11(12(16)14)9-3-5-10(13)6-4-9/h1,3-6,8H,7,14H2
- InChIKey: NZVUOPVNZIBWOP-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C1=C(N)N(CC#C)C=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 277
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 43.8
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665377-1g |
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine |
1247489-90-2 | 98% | 1g |
¥7087.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665377-10g |
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine |
1247489-90-2 | 98% | 10g |
¥23751.00 | 2024-08-09 | |
| Chemenu | CM490479-1g |
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine |
1247489-90-2 | 97% | 1g |
$450 | 2023-03-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD608346-1g |
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine |
1247489-90-2 | 97% | 1g |
¥3122.0 | 2023-04-04 | |
| Ambeed | A713570-1g |
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine |
1247489-90-2 | 97% | 1g |
$455.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665377-5g |
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine |
1247489-90-2 | 98% | 5g |
¥15652.00 | 2024-08-09 |
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine 関連文献
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
3. Water
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
1247489-90-2 (4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine) 関連製品
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1189426-16-1(Sulfadiazine-13C6)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1247489-90-2)4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine

清らかである:99%
はかる:1g
価格 ($):410.0